molecular formula C25H26ClNO5 B11596957 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide

2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide

Cat. No.: B11596957
M. Wt: 455.9 g/mol
InChI Key: LSRNFYSMPULFCM-UHFFFAOYSA-N
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Description

2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a chloro-dimethylphenoxy group, and a cyclohexylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Chloro-Dimethylphenoxy Group: The chloro-dimethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-3,5-dimethylphenol reacts with the chromen-4-one intermediate.

    Attachment of the Cyclohexylacetamide Moiety: The final step involves the reaction of the intermediate with N-cyclohexylacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromen-4-one moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the chromen-4-one structure.

    Substitution: The chloro group in the phenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidized derivatives with additional hydroxyl or ketone groups.

    Reduction: Reduced forms with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies for its potential anti-inflammatory and antioxidant properties. It is being investigated for its ability to modulate biological pathways involved in oxidative stress and inflammation.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development in treating conditions like cancer and chronic inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a precursor in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chromen-4-one core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in the production of reactive oxygen species, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrobenzoyl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-((3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide stands out due to its unique combination of a chromen-4-one core and a cyclohexylacetamide moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26ClNO5

Molecular Weight

455.9 g/mol

IUPAC Name

2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxy-N-cyclohexylacetamide

InChI

InChI=1S/C25H26ClNO5/c1-15-10-19(11-16(2)24(15)26)32-22-13-31-21-12-18(8-9-20(21)25(22)29)30-14-23(28)27-17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,27,28)

InChI Key

LSRNFYSMPULFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4CCCCC4

Origin of Product

United States

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